molecular formula C6H5ClO2S B8657121 4-Chloro-5-methylthiophen-2-yl hydrogen carbonate

4-Chloro-5-methylthiophen-2-yl hydrogen carbonate

Cat. No.: B8657121
M. Wt: 176.62 g/mol
InChI Key: QMWGBBDFKNSQIY-UHFFFAOYSA-N
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Description

4-Chloro-5-methylthiophen-2-yl hydrogen carbonate is an organic compound with the molecular formula C6H5ClO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorine atom and a methyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-5-methylthiophen-2-yl hydrogen carbonate can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride in the presence of aluminum trichloride, followed by hydrolysis to yield the desired product . Another method involves the reaction of thiophene with carbon tetrachloride and an alcohol in the presence of vanadium, iron, or molybdenum catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methylthiophen-2-yl hydrogen carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-Chloro-5-methylthiophen-2-yl hydrogen carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-methylthiophen-2-yl hydrogen carbonate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, derivatives of this compound are used in the synthesis of rivaroxaban, an anticoagulant that inhibits Factor Xa, a key enzyme in the coagulation cascade .

Comparison with Similar Compounds

Similar Compounds

    5-Chlorothiophene-2-carboxylic acid: Similar in structure but lacks the methyl group.

    5-Methyl-2-thiophenecarboxylic acid: Similar but lacks the chlorine atom.

    2-Thiophenecarboxylic acid: Lacks both the chlorine and methyl groups.

Uniqueness

4-Chloro-5-methylthiophen-2-yl hydrogen carbonate is unique due to the presence of both chlorine and methyl substituents on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H5ClO2S

Molecular Weight

176.62 g/mol

IUPAC Name

4-chloro-5-methylthiophene-2-carboxylic acid

InChI

InChI=1S/C6H5ClO2S/c1-3-4(7)2-5(10-3)6(8)9/h2H,1H3,(H,8,9)

InChI Key

QMWGBBDFKNSQIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Methyl-2-thiophenecarboxylic acid (2.84 g) was dissolved in N,N-dimethylformamide (30 ml), and iodoethane (1.68 ml) and potassium carbonate (2.76 g) were added. The mixture was stirred at room temperature for 15 hours, poured into water and extracted with diethyl ether. The extract was washed with 5% aqueous potassium hydrogen sulfate, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 2-methyl-3-thiophenecarboxylic acid ethyl ester (1.84 g). 5-Methyl-2-thiophenecarboxylic acid ethyl ester (1.84 g) was dissolved in acetonitrile (30 ml), and sulfuryl chloride (1.31 ml) in acetonitrile (20 ml) was added dropwise. The mixture was stirred for 1.5 hour over a water bath, and 10% aqueous sodium thiosulfate (100 ml) was added. The mixture was stirred at room temperature for 2 hours and extracted with diethyl ether. The extract was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography, and the desired fractions were concentrated under reduced pressure to give 4-chloro-5-methyl-2-thiophenecarboxylic acid ethyl ester (1.67 g). 4-Chloro-5-methyl-2-thiophenecarboxylic acid ethyl ester (1.67 g) was dissolved in a mixture of ethanol (10 ml) and tetrahydrofuran (10 ml), and 1N aqueous sodium hydroxide (16 ml) was added. The mixture was stirred at 60° C. for 2 hours and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 4-chloro-5-methyl-2-thiophenecarboxylic acid (0.98 g) as crystals.
Name
4-Chloro-5-methyl-2-thiophenecarboxylic acid ethyl ester
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One

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